molecular formula C11H9N5 B8415016 N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide CAS No. 89250-63-5

N-Cyano-N'-[4-(1H-imidazol-2-yl)phenyl]methanimidamide

Cat. No. B8415016
CAS RN: 89250-63-5
M. Wt: 211.22 g/mol
InChI Key: FNNWQDKGDHATNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04666932

Procedure details

A mixture of 2-(4-amino-phenyl)-1-H-imidazole (3.1 g), cyanamide (0.8 g) and triethyl orthoformate (3.6 g) was heated at 150° C. for a few minutes. The product which crystallized out was filtered off, washed with ethanol and dried to give 2.5 g of the title compound, M.p. 228°-229° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)=[CH:4][CH:3]=1.[N:13]#[C:14][NH2:15].[CH:16](OCC)(OCC)OCC>>[C:14]([NH:15][CH:16]=[N:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][CH:7]=1)#[N:13]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1NC=CN1
Name
Quantity
0.8 g
Type
reactant
Smiles
N#CN
Name
Quantity
3.6 g
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product which crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC=NC1=CC=C(C=C1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.